
Depiperazinothiosildenafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Depiperazinothiosildenafil is a chemical compound with the molecular formula C17H20N4O4S2 and a molecular weight of 408.495 g/mol . It is a derivative of sildenafil, a well-known medication used to treat erectile dysfunction. This compound is formed through the hydrolytic cleavage of the S–N bond of the sulfonamide group of thiosildenafil
Preparation Methods
Synthetic Routes and Reaction Conditions
Depiperazinothiosildenafil can be synthesized through a series of chemical reactions involving the modification of the sildenafil structure. The synthesis typically involves the hydrolytic cleavage of the S–N bond in thiosildenafil, resulting in the formation of this compound . The reaction conditions for this process include the use of specific reagents and solvents, as well as controlled temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production methods also include purification steps such as column chromatography and recrystallization to remove impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
Depiperazinothiosildenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Depiperazinothiosildenafil has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of sulfonamide groups and the effects of structural modifications on chemical properties.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions related to erectile dysfunction.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of depiperazinothiosildenafil is similar to that of sildenafil. It inhibits the enzyme phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues . This mechanism is particularly relevant in the treatment of erectile dysfunction, where increased blood flow to the corpus cavernosum is necessary for achieving an erection.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, widely used for treating erectile dysfunction.
Thiosildenafil: A structural analogue with a sulfonamide group.
Dimethylacetildenafil: Another analogue with modifications in the piperazine ring.
Uniqueness
Depiperazinothiosildenafil is unique due to its specific structural modifications, which result from the hydrolytic cleavage of the S–N bond in thiosildenafil. These modifications can lead to differences in chemical reactivity, biological activity, and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-4-6-12-14-15(21(3)20-12)17(26)19-16(18-14)11-9-10(27(22,23)24)7-8-13(11)25-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,26)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCQIYUAKPKDHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353018-10-6 |
Source


|
| Record name | Depiperazinothiosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353018106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEPIPERAZINOTHIOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y254E6O9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)
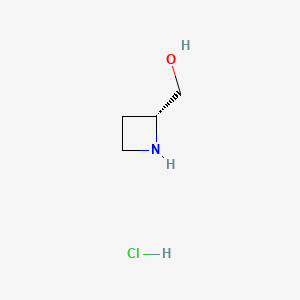
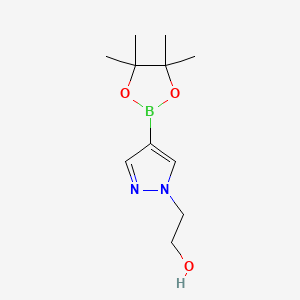
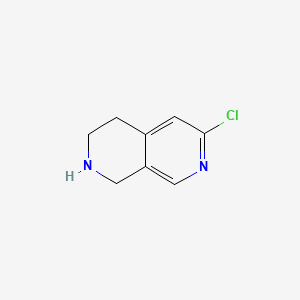
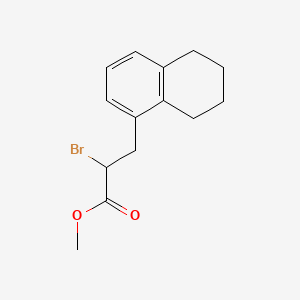
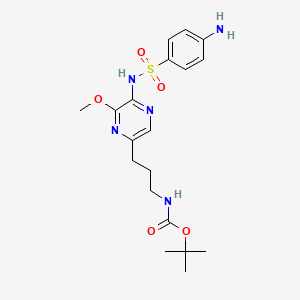
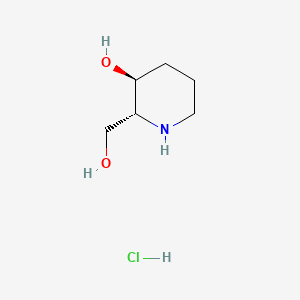
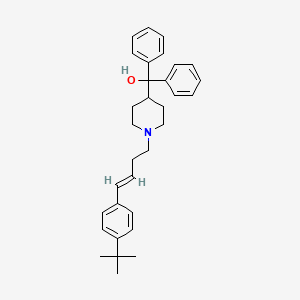

![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)


